molecular formula C25H19N3O5S2 B2629943 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877651-56-4

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No. B2629943
M. Wt: 505.56
InChI Key: QNVFUALBEWZRMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a useful research compound. Its molecular formula is C25H19N3O5S2 and its molecular weight is 505.56. The purity is usually 95%.
BenchChem offers high-quality 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosynthetic Electron Transport Inhibition

Compounds structurally related to the query chemical, particularly pyrazole derivatives, have been explored for their potential as photosynthetic electron transport inhibitors. These compounds exhibit inhibitory properties against this process in isolated spinach chloroplasts, with implications for their use in agricultural chemistry as herbicides. The research highlights the importance of electrostatic properties in determining the inhibitory potential of these compounds (Vicentini et al., 2005).

Antimicrobial Agents

Another area of application for thiadiazole and pyrazole derivatives is in the development of antimicrobial agents. Various synthesized compounds have shown marked inhibition of bacterial and fungal growth, comparable to standard drugs. This suggests a potential for these compounds to be developed into new antimicrobial drugs, emphasizing the diverse biological activities these molecular frameworks can exhibit (Reddy et al., 2010).

Antitumor Agents

Research into benzothiazole derivatives structurally related to the compound has uncovered compounds with selective cytotoxicity against tumorigenic cell lines. This indicates the potential for these molecules to be developed into antitumor agents, highlighting the diverse therapeutic applications of these chemotypes (Yoshida et al., 2005).

Anti-inflammatory and Antioxidant Properties

Studies on pyrazoline and thiadiazoline derivatives have revealed inhibitory activities against nitric oxide synthase, with implications for anti-inflammatory applications. Additionally, certain derivatives have shown antioxidant properties, further broadening the potential therapeutic uses of compounds with similar structural features (Arias et al., 2018).

properties

IUPAC Name

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O5S2/c29-20-12-19(14-34-25-28-27-24(35-25)26-22(30)17-8-9-17)32-13-21(20)33-23(31)18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-7,10-13,17H,8-9,14H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVFUALBEWZRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

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